molecular formula C6H6F2N2O2S B2390096 2-Amino-4,5-difluorobenzenesulfonamide CAS No. 1993-10-8

2-Amino-4,5-difluorobenzenesulfonamide

Cat. No. B2390096
CAS RN: 1993-10-8
M. Wt: 208.18
InChI Key: PQSIISBSDXDVLD-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5F2N2O2S . It is also known as DFBSA or 4,5-DFBSA.


Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-difluorobenzenesulfonamide consists of a benzene ring with two fluorine atoms, a sulfonamide group, and an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,5-difluorobenzenesulfonamide include a molecular weight of 208.19 , and it appears as a powder . Its melting point is 129-130°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis: 2-Amino-4,5-difluorobenzenesulfonamide derivatives have been utilized in large-scale synthesis processes. For instance, Dragovich et al. (2008) described the efficient synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide, a compound structurally related to 2-Amino-4,5-difluorobenzenesulfonamide, highlighting the feasibility of producing these compounds on a large scale with high yields (Dragovich et al., 2008).

Biological Activity and Applications

  • Antitumor Properties: Sulfonamides, including 2-Amino-4,5-difluorobenzenesulfonamide derivatives, have been studied for their antitumor properties. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in antitumor screens, finding that some derivatives exhibit potent cell cycle inhibition properties, which can be crucial in cancer therapy (Owa et al., 2002).
  • Photosensitizers in Photodynamic Therapy: The derivatives of benzenesulfonamide, including those similar to 2-Amino-4,5-difluorobenzenesulfonamide, have been explored as photosensitizers in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential in photodynamic cancer therapy (Pişkin et al., 2020).

Chemical Interactions and Transformations

  • Carbonic Anhydrase Inhibition: 2-Amino-4,5-difluorobenzenesulfonamide and its derivatives have been studied for their role in inhibiting carbonic anhydrase, an enzyme significant in various biological processes. Pala et al. (2014) synthesized novel benzene- and tetrafluorobenzenesulfonamide derivatives, finding them to be potent inhibitors of carbonic anhydrase isoforms, which has implications in medical and industrial applications (Pala et al., 2014).

Safety And Hazards

The safety information for 2-Amino-4,5-difluorobenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Amino-4,5-difluorobenzenesulfonamide are not mentioned in the search results, it is noted that diazine alkaloids, which include compounds similar to 2-Amino-4,5-difluorobenzenesulfonamide, have a wide range of pharmacological applications . This suggests potential areas of future research and application for 2-Amino-4,5-difluorobenzenesulfonamide.

properties

IUPAC Name

2-amino-4,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSIISBSDXDVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-difluorobenzenesulfonamide

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